molecular formula C18H14N4O3S B257200 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257200
M. Wt: 366.4 g/mol
InChI Key: RETPLQPMEVHSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of triazolothiadiazoles and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been suggested that the compound may induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory and analgesic activity of the compound may be due to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to exhibit antifungal activity against various fungal strains. In addition, it has been shown to exhibit anti-inflammatory and analgesic activity in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. It has been shown to exhibit antitumor, antifungal, anti-inflammatory, and analgesic activity, making it a versatile compound for various studies. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action in cancer cells and other diseases. Another direction is to explore its potential use as an antifungal agent and its mechanism of action against fungal strains. Additionally, the compound could be further studied for its anti-inflammatory and analgesic activity and its potential use in the treatment of inflammatory diseases. Finally, the synthesis method could be optimized to make the compound more readily available for research purposes.

Synthesis Methods

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid hydrazide with 2-chloro-1-(phenoxymethyl)-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an antifungal agent. In addition, it has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N4O3S/c1-2-6-12(7-3-1)23-11-16-21-22-17(19-20-18(22)26-16)15-10-24-13-8-4-5-9-14(13)25-15/h1-9,15H,10-11H2

InChI Key

RETPLQPMEVHSRQ-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)COC5=CC=CC=C5

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)COC5=CC=CC=C5

Origin of Product

United States

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